molecular formula C15H15F3N2O3 B2677118 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1795302-14-5

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2677118
CAS No.: 1795302-14-5
M. Wt: 328.291
InChI Key: RYJQLLJZHLXCFE-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a furan ring, a methoxyethyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound, which can be achieved through various synthetic routes, such as the cyclization of appropriate precursors.

    Introduction of the methoxyethyl group: The furan-2-yl intermediate is then reacted with a methoxyethylating agent under suitable conditions to introduce the methoxyethyl group.

    Coupling with the trifluoromethylphenyl group: The final step involves the coupling of the intermediate with a trifluoromethylphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different products, depending on the reducing agents and conditions used.

    Substitution: The methoxyethyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethylphenyl group are key structural features that contribute to its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenylurea: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea: The presence of a chlorine atom instead of a trifluoromethyl group can lead to variations in reactivity and activity.

    1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-methylphenyl)urea: The methyl group may impart different steric and electronic effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-22-13(12-7-4-8-23-12)9-19-14(21)20-11-6-3-2-5-10(11)15(16,17)18/h2-8,13H,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQLLJZHLXCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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